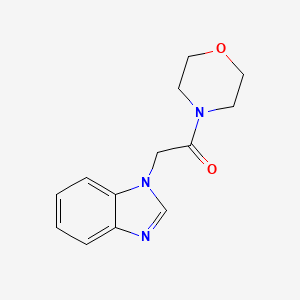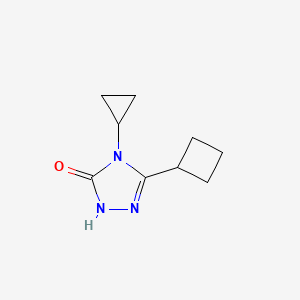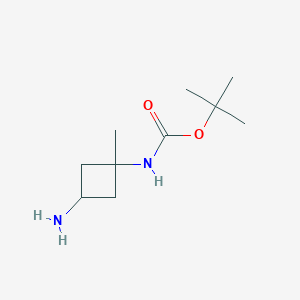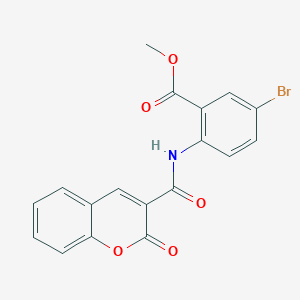
2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone is a compound that combines the structural features of benzimidazole and morpholine. Benzimidazole is a heterocyclic aromatic organic compound known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Morpholine is a saturated heterocyclic amine that is commonly used as a chemical intermediate and as a solvent . The combination of these two moieties in a single molecule can potentially lead to compounds with unique and enhanced biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone typically involves the condensation of benzimidazole with a morpholine derivative. One common method involves the reaction of benzimidazole with 4-chloroacetylmorpholine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole attacks the carbonyl carbon of the chloroacetylmorpholine, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of 2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanol.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone is primarily attributed to its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects . Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-(Benzimidazol-1-yl)-1-ethanol: Similar structure but lacks the morpholine ring, leading to different solubility and bioavailability properties.
2-(Benzimidazol-1-yl)-1-piperidin-4-ylethanone: Contains a piperidine ring instead of morpholine, which may result in different biological activities.
Uniqueness
2-(Benzimidazol-1-yl)-1-morpholin-4-ylethanone is unique due to the presence of both benzimidazole and morpholine moieties in a single molecule. This combination can lead to enhanced biological activities and improved pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-13(15-5-7-18-8-6-15)9-16-10-14-11-3-1-2-4-12(11)16/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUSSBFSHURYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,5-dimethoxyphenyl)-2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2864941.png)

![N-[2-[4-Methoxy-3-(2-oxo-1,3-oxazolidin-3-yl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2864946.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide](/img/structure/B2864947.png)

![(E)-N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2864950.png)

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
![2-ethoxy-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2864956.png)

![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)

![4-(2-ethylbutanoyl)-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2864962.png)
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2864964.png)
